molecular formula C26H25ClN2O6 B12027175 [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate CAS No. 765287-72-7

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

Cat. No.: B12027175
CAS No.: 765287-72-7
M. Wt: 496.9 g/mol
InChI Key: QZMKBVFXAFONLJ-LQKURTRISA-N
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Description

The compound [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of aromatic rings, ether, ester, and hydrazone functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-chlorophenoxypropanoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with an aldehyde or ketone to form the hydrazone intermediate.

  • Esterification: : The hydrazone intermediate is then subjected to esterification with 4-methoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to the corresponding hydrazine or amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.

Scientific Research Applications

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate:

  • Medicinal Chemistry: : The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets through hydrazone and ester functionalities is of particular interest.

  • Materials Science: : The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

  • Biological Studies: : Researchers can use this compound to study enzyme interactions, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism by which [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that contribute to the compound’s overall activity.

Comparison with Similar Compounds

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate: can be compared with other similar compounds, such as:

  • [4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate
  • [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-propoxybenzoate

These compounds share similar structural features but differ in the substituents on the aromatic rings, which can significantly impact their chemical properties and biological activities. The unique combination of functional groups in This compound

Properties

CAS No.

765287-72-7

Molecular Formula

C26H25ClN2O6

Molecular Weight

496.9 g/mol

IUPAC Name

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H25ClN2O6/c1-4-33-24-15-18(5-14-23(24)35-26(31)19-6-10-21(32-3)11-7-19)16-28-29-25(30)17(2)34-22-12-8-20(27)9-13-22/h5-17H,4H2,1-3H3,(H,29,30)/b28-16+

InChI Key

QZMKBVFXAFONLJ-LQKURTRISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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